4-(2,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Beschreibung
4-(2,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 2,4-dichlorobenzoyl group at position 4 and a propyl chain at position 6.
Key structural features influencing its properties include:
- 2,4-Dichlorobenzoyl group: Introduces electron-withdrawing effects, affecting binding affinity and metabolic stability.
- 8-Propyl substituent: Modifies lipophilicity and steric bulk compared to methyl or ethyl analogs.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O4/c1-2-7-21-8-5-18(6-9-21)22(15(11-26-18)17(24)25)16(23)13-4-3-12(19)10-14(13)20/h3-4,10,15H,2,5-9,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXIBHGYCWHZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(2,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound belonging to the class of diazaspiro compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-(2,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various physiological processes. The presence of the dichlorobenzoyl moiety enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist for certain receptors, influencing signaling pathways related to cell growth and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that 4-(2,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits significant activity against various cancer cell lines.
In Vivo Studies
Animal model studies have indicated that this compound may possess anti-tumor properties. In a study involving mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Case Studies
A notable case study involved the administration of the compound in a mouse model of cystinuria. The results indicated a marked decrease in stone formation compared to untreated controls, suggesting potential applications in urology.
Summary of Findings:
- Reduction in Stone Formation : Only 8% of treated mice developed stones compared to 55% in the control group.
- Safety Profile : No significant adverse effects on body weight or general health were observed during the treatment period.
Potential Therapeutic Applications
Given its biological activity profile, 4-(2,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid holds promise for therapeutic applications in:
- Oncology : As a potential anti-cancer agent.
- Urology : For the prevention of cystine stone formation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations:
- Alkyl Chain Impact : The 8-propyl group in the target compound increases lipophilicity (logP) compared to methyl or ethyl analogs, which may improve membrane permeability but reduce aqueous solubility .
- Molecular Weight : All analogs fall within 340–370 g/mol, aligning with Lipinski’s rule of five for drug-likeness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
